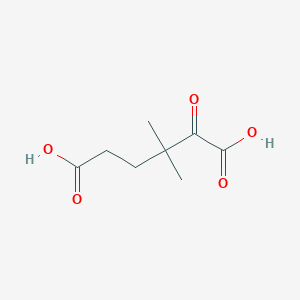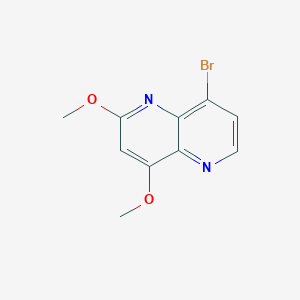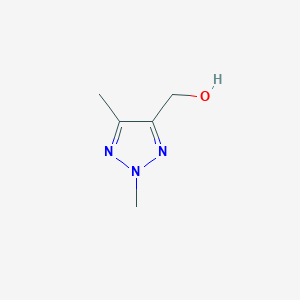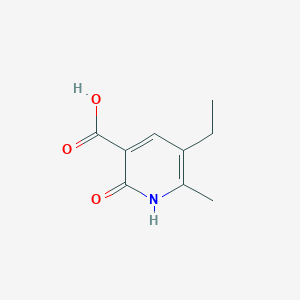![molecular formula C12H12BrN3O B13895356 (E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromo substituent on the imidazo[1,2-a]pyridine ring and a dimethylamino group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Condensation with Dimethylamino Group: The final step involves the condensation of the bromoimidazo[1,2-a]pyridine intermediate with a dimethylamino propenone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with azide or cyano groups.
Scientific Research Applications
(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of (E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(8-Chloroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a chloro substituent instead of bromo.
(E)-1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a fluoro substituent instead of bromo.
(E)-1-(8-Iodoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with an iodo substituent instead of bromo.
Uniqueness
(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity, biological activity, and physicochemical properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C12H12BrN3O |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
(E)-1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H12BrN3O/c1-15(2)7-5-11(17)10-8-14-12-9(13)4-3-6-16(10)12/h3-8H,1-2H3/b7-5+ |
InChI Key |
IHADWGRILWLROI-FNORWQNLSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C2N1C=CC=C2Br |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


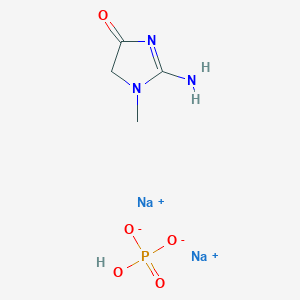
![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
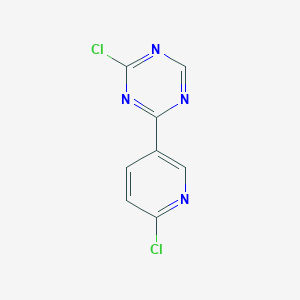
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
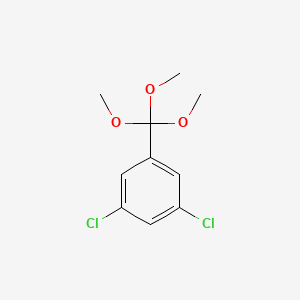
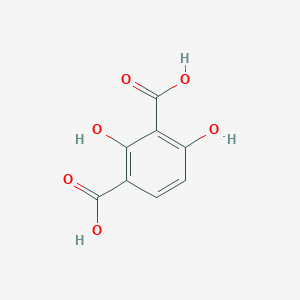
![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)
